N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide
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Overview
Description
The compound "N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide" is a heterocyclic compound that appears to be related to various research efforts in synthesizing novel organic molecules with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs such as pyrazole, tetrahydro-2H-pyran, and sulfonamide are common in the literature for their diverse biological activities and synthetic applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that often include the formation of pyrazole and pyran rings, followed by sulfonamide linkage. For instance, the preparation of pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides involves a series of reactions that yield compounds with anticancer properties . Another study describes a one-pot synthesis approach using N-halosulfonamide to create novel derivatives of pyran, which showcases the versatility of sulfonamides in heterocyclic chemistry . Additionally, the use of nano titania-supported sulfonic acid as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives highlights the importance of sulfonic acid derivatives in facilitating these reactions .
Molecular Structure Analysis
The molecular structure of the compound would likely be characterized by spectroscopic methods such as NMR, IR, and possibly elemental analysis, as these techniques are commonly used to confirm the structures of newly synthesized compounds, such as the 5-sulfoxide-substituted pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones . The presence of a tetrahydro-2H-pyran ring would contribute to the compound's three-dimensional structure and potentially its biological activity.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The pyrazole ring is known for its nucleophilic character, while the sulfonamide group can participate in various chemical reactions due to its electrophilic sulfur atom. The tetrahydro-2H-pyran ring could undergo reactions typical for cyclic ethers, such as ring-opening or electrophilic additions. The studies provided do not detail reactions specific to the compound but do offer insight into the types of reactions that similar structures might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would likely include moderate solubility in polar organic solvents, stability under standard conditions, and a solid-state at room temperature. The biological activity, as seen in related compounds, could range from anticancer to other pharmacological activities, with the potential for favorable pharmacokinetic profiles . The compound's properties would be influenced by the presence of the sulfonamide group, which is known to improve water solubility and increase the potential for hydrogen bonding, affecting its biological interactions.
properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c18-21(19,14-4-2-1-3-5-14)16-12-10-15-17(11-12)13-6-8-20-9-7-13/h10-11,13-14,16H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXLWLWXFJIYTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclohexanesulfonamide |
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